![molecular formula C6H11NO B2417698 1-(Pyrrolidin-3-yl)ethanone CAS No. 876505-26-9](/img/structure/B2417698.png)
1-(Pyrrolidin-3-yl)ethanone
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Overview
Description
“1-(Pyrrolidin-3-yl)ethanone” is a compound with the molecular formula C6H11NO and a molecular weight of 113.16 . It is a derivative of the pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidin-3-yl)ethanone” consists of a pyrrolidine ring attached to an ethanone group . The pyrrolidine ring is a five-membered ring with one nitrogen atom .Scientific Research Applications
Synthesis of Bioactive Agents
Pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds, has gained significant attention in the development of novel methods of their synthesis . The presence of a pyrrol-2-one fragment in drugs and natural compounds has led to the development of novel methods of their synthesis .
Synthesis of Alkaloids
Pyrrolidin-2-ones have been used in the synthesis of various alkaloids . Alkaloids are naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products (also called secondary metabolites).
Synthesis of Unusual β-amino Acids
Pyrrolidin-2-ones have been used in the synthesis of unusual β-amino acids such as statin and its derivatives . β-amino acids occur rarely in nature but are bioactive, and can serve as building blocks for the synthesis of biologically active compounds.
Antimicrobial Activity
1,3-Dihydro-2H-pyrrol-2-one (pyrrolone) derivatives exhibit diverse biological activities such as antimicrobial activity . This suggests that “1-(Pyrrolidin-3-yl)ethanone” could potentially be used in the development of new antimicrobial agents.
Anticancer Activity
Pyrrolone derivatives have shown anticancer activity . This suggests that “1-(Pyrrolidin-3-yl)ethanone” could potentially be used in the development of new anticancer drugs.
Anticonvulsant Activity
In pharmacological research, derivatives of “1-(Pyrrolidin-3-yl)ethanone” have shown promising anticonvulsant activity. Certain compounds containing the pyrrolidine scaffold have displayed significant efficacy in seizure tests, indicating potential applications in treating epilepsy and related disorders.
Anti-inflammatory Activity
Pyrrolone derivatives have shown anti-inflammatory activity . This suggests that “1-(Pyrrolidin-3-yl)ethanone” could potentially be used in the development of new anti-inflammatory drugs.
Antidepressant Activity
Pyrrolone derivatives have shown antidepressant activity . This suggests that “1-(Pyrrolidin-3-yl)ethanone” could potentially be used in the development of new antidepressant drugs.
Mechanism of Action
Target of Action
The primary targets of 1-(Pyrrolidin-3-yl)ethanone are currently unknown. This compound belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Mode of Action
It’s worth noting that the pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It’s known that the storage temperature can affect the stability of similar compounds .
properties
IUPAC Name |
1-pyrrolidin-3-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(8)6-2-3-7-4-6/h6-7H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYWRXHLMWJMJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-3-yl)ethanone |
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